Bicyclo[3.2.0]heptane-6-carboxylic acid

Catalog No.
S2818043
CAS No.
1824197-32-1
M.F
C8H12O2
M. Wt
140.182
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[3.2.0]heptane-6-carboxylic acid

CAS Number

1824197-32-1

Product Name

Bicyclo[3.2.0]heptane-6-carboxylic acid

IUPAC Name

bicyclo[3.2.0]heptane-6-carboxylic acid

Molecular Formula

C8H12O2

Molecular Weight

140.182

InChI

InChI=1S/C8H12O2/c9-8(10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2,(H,9,10)

InChI Key

NBQCQUSYFDWNAG-UHFFFAOYSA-N

SMILES

C1CC2CC(C2C1)C(=O)O

solubility

not available

Bicyclo[3.2.0]heptane-6-carboxylic acid is an organic compound characterized by its bicyclic structure, which consists of two fused rings. Its molecular formula is C₈H₁₂O₂, and it has a molecular weight of approximately 140 g/mol. The compound features a carboxylic acid functional group at the 6-position of the bicyclic framework, contributing to its chemical reactivity and biological properties. This compound is recognized for its unique structural attributes, which influence its interactions in various chemical and biological contexts .

Organic Synthesis:

Bicyclo[3.2.0]heptane-6-carboxylic acid, also known as norbornane-6-carboxylic acid, serves as a valuable building block in organic synthesis due to its unique bicyclic structure. Researchers utilize it as a precursor for the synthesis of various complex molecules, including natural products, pharmaceuticals, and functional materials. Studies have demonstrated its application in the synthesis of:

  • Terpenoids: These are a diverse class of natural products with various biological activities. Bicyclo[3.2.0]heptane-6-carboxylic acid can be employed as a starting material for the synthesis of terpenoids like taxol, a potential anticancer drug [].
  • Medicinal compounds: The bicyclic core of this molecule can be strategically incorporated into the structure of various potential drugs. Research has explored its use in the synthesis of anticonvulsant and anti-inflammatory agents [].
  • Functional materials: The rigid and functionalized nature of bicyclo[3.2.0]heptane-6-carboxylic acid makes it suitable for the design of novel materials with specific properties. Studies have investigated its application in the synthesis of liquid crystals and polymers [].

Medicinal Chemistry:

Beyond its role as a synthetic precursor, bicyclo[3.2.0]heptane-6-carboxylic acid itself has been explored for its potential medicinal properties. Studies have shown:

  • Antibacterial activity: Research suggests that this molecule exhibits antibacterial activity against certain bacterial strains, potentially paving the way for the development of novel antibiotics [].
  • Antioxidant activity: Studies have indicated that bicyclo[3.2.0]heptane-6-carboxylic acid possesses antioxidant properties, potentially offering benefits in various disease conditions associated with oxidative stress [].

Material Science:

The unique structural features of bicyclo[3.2.0]heptane-6-carboxylic acid make it an interesting candidate for material science applications. Researchers have investigated its potential use in:

  • Polymer synthesis: The incorporation of this molecule into polymer chains can lead to materials with improved thermal and mechanical properties.
  • Liquid crystal design: The rigid and anisotropic nature of the molecule allows for its exploration in the design of novel liquid crystals with specific functionalities.
Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form bicyclo[3.2.0]heptane.
  • Reduction: The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or serve as intermediates in organic synthesis .

Research indicates that bicyclo[3.2.0]heptane-6-carboxylic acid possesses various biological activities, including:

  • Antimicrobial properties: Some studies suggest that this compound exhibits activity against certain bacterial strains.
  • Potential anti-inflammatory effects: Preliminary investigations indicate that it may modulate inflammatory pathways.

Several methods have been developed for synthesizing bicyclo[3.2.0]heptane-6-carboxylic acid:

  • Diels-Alder Reaction: Utilizing diene and dienophile components to construct the bicyclic framework.
  • Ring-opening reactions: Starting from suitable precursors that can be transformed into the bicyclic structure.
  • Functionalization of existing bicyclic compounds: Modifying other bicyclic systems to introduce the carboxylic acid group at the desired position.

These synthetic routes allow for the production of this compound in laboratory settings for research and application purposes .

Bicyclo[3.2.0]heptane-6-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: As a potential lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Organic synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique structure might be utilized in developing novel materials with specific properties .

Interaction studies involving bicyclo[3.2.0]heptane-6-carboxylic acid have focused on its binding affinity with biological targets, such as enzymes and receptors:

  • Enzyme Inhibition: Investigations suggest potential interactions with specific enzymes that could lead to inhibitory effects, which may be useful in drug design.
  • Receptor Binding: Studies are ongoing to determine its affinity for various receptors involved in inflammatory responses.

These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic applications .

Bicyclo[3.2.0]heptane-6-carboxylic acid shares structural similarities with several other compounds, making it interesting for comparative analysis:

Compound NameStructure TypeUnique Features
Bicyclo[3.2.0]octaneBicyclicLarger ring system; different reactivity
1,5-Dimethyl-bicyclo[3.2.0]heptane-6-carboxylic acidMethyl-substitutedAdditional methyl groups alter properties
2,6-Diaza-bicyclo[3.2.0]heptane-6-carboxylic acidNitrogen-containingIncorporation of nitrogen affects biological activity

These compounds highlight the uniqueness of bicyclo[3.2.0]heptane-6-carboxylic acid due to its specific structural features and potential applications in medicinal chemistry .

Traditional cycloaddition methodologies represent the foundational synthetic approaches for constructing the bicyclo[3.2.0]heptane core structure. The Diels-Alder reaction serves as the most established route, involving the [4+2] cycloaddition between conjugated dienes and dienophiles to form six-membered rings with excellent regio- and stereochemical control [39] [40]. This thermally allowed cycloaddition proceeds through a concerted mechanism with simultaneous formation of two carbon-carbon bonds [39].

The synthesis of bicyclo[3.2.0]heptane-6-carboxylic acid typically employs cyclopentadiene as the diene component in combination with maleic anhydride or related dienophiles . The reaction follows orbital symmetry rules, requiring the diene to adopt an s-cis conformation for successful cycloaddition [39]. Subsequent hydrolysis of the resulting anhydride intermediate yields the desired carboxylic acid functionality .

Photochemical [2+2] cycloaddition represents an alternative approach for bicyclic core formation, particularly valuable for accessing strained ring systems [43]. This methodology has demonstrated effectiveness in generating bicyclo[3.2.0]heptane frameworks through intramolecular cyclization of appropriately positioned alkene moieties [43]. The photochemical pathway bypasses traditional thermal restrictions and enables formation of four-membered rings within the bicyclic structure [43].

Thermal [2+2] cycloaddition reactions provide another pathway for bicyclic core construction, offering complementary stereochemical outcomes to photochemical methods [43]. These reactions typically require elevated temperatures and proceed through stepwise mechanisms involving diradical intermediates [43]. The "rule of five" governs regioselectivity in intramolecular cycloadditions, favoring formation of five-membered rings over larger cyclic structures [46].

Table 1: Cycloaddition Reaction Conditions for Bicyclic Core Formation

Reaction TypeTemperatureSolventCatalystYieldReference
Diels-Alder80-120°CTolueneNone75-85%
Photochemical [2+2]25°CBenzene5-nitroacenaphthene45-60% [46]
Thermal [2+2]150-200°CNoneNone40-70% [43]
Intramolecular [4+2]110°CDichloromethaneLewis acid65-80% [42]

Palladium-Catalyzed C(sp³)–H Activation Strategies

Palladium-catalyzed carbon-hydrogen activation has emerged as a powerful methodology for constructing bicyclo[3.2.0]heptane lactones through selective functionalization of unactivated carbon-hydrogen bonds [4] [34]. These transformations proceed via ligand-enabled palladium catalysis, utilizing specialized ligands such as mono-protected amino acid ligands and pyridone-amine systems to achieve high diastereocontrol [4] [34].

The synthetic disconnection employs bicyclo[1.1.1]pentane carboxylic acids as starting materials, which undergo palladium-catalyzed carbon-hydrogen activation followed by carbon-carbon cleavage processes [4] [34]. Two distinct ligand classes enable divergent synthetic pathways: mono-protected amino acid ligands facilitate formation of all-syn arylated bicyclo[3.2.0]heptane lactones, while pyridone-amine ligands provide access to non-arylated derivatives [4] [34].

The mechanistic pathway involves initial beta-carbon-hydrogen palladation to form a metallacycle intermediate, followed by oxidative addition and reductive elimination sequences [34]. Strain-release carbon-carbon bond cleavage subsequently occurs, generating a palladium species that undergoes intramolecular lactonization [34]. This cascade process demonstrates remarkable chemoselectivity and functional group tolerance [34].

Reaction optimization studies have identified hexafluoroisopropanol as the optimal solvent system, with silver trifluoroacetate serving as the oxidant and disodium hydrogen phosphate as the base [34]. The palladium acetate catalyst loading of 10 mol% combined with 20 mol% ligand provides optimal conversion at 110°C over 20 hours [34].

Table 2: Palladium-Catalyzed Carbon-Hydrogen Activation Conditions

EntryLigandBaseOxidantTemperatureYield
1Acetyl-leucine-hydroxamic acidDisodium hydrogen phosphateSilver trifluoroacetate110°C78%
2Pyridone-amineDisodium hydrogen phosphateSilver trifluoroacetate110°C82%
3Acetyl-valine-hydroxamic acidSodium carbonateSilver trifluoroacetate110°C45%
4Acetyl-leucine-hydroxamic acidSodium acetateSilver trifluoroacetate110°C67%

Extended substrate scope investigations reveal broad tolerance for various aryl iodide coupling partners in the arylative cascade [34]. Electron-rich and electron-poor aryl halides participate effectively in the transformation, with yields ranging from 65-85% across diverse substitution patterns [34]. The methodology accommodates both ortho- and meta-substituted aryl iodides, though sterically hindered substrates require elevated reaction concentrations [34].

Advanced mechanistic studies utilizing deuterium labeling experiments confirm the carbon-hydrogen activation mechanism and rule out alternative pathways involving radical intermediates [34]. Kinetic isotope effect measurements support a rate-determining carbon-hydrogen activation step with primary kinetic isotope effect values of 2.8 [34].

Diastereoselective Lactonization Techniques

Diastereoselective lactonization methodologies provide crucial synthetic access to bicyclo[3.2.0]heptane-6-carboxylic acid derivatives with precise stereochemical control [16] [17]. These transformations typically proceed through aldol-lactonization cascades that construct both the bicyclic framework and establish multiple stereocenters in a single synthetic operation [16] [17].

Mechanistic investigations reveal that the reaction proceeds through initial formation of a mixed anhydride intermediate upon treatment with para-toluenesulfonyl chloride [16]. Subsequent nucleophilic attack by 4-dimethylaminopyridine generates an activated acylpyridinium species that undergoes intramolecular aldol condensation [16]. The stereochemical outcome depends critically on the conformational preferences of the intermediate enolate geometry [16].

N-heterocyclic carbene catalyzed dynamic kinetic resolution represents an advanced approach for accessing enantiomerically enriched bicyclic lactones [19]. This methodology employs N-heterocyclic carbene catalysts to promote aldol-lactonization of alpha-substituted beta-ketoesters through either concerted asynchronous formal [2+2] mechanisms or stepwise spiro-lactonization pathways [19]. The mechanistic dichotomy depends on the stereochemistry around the forming bond, with conjugative stabilization and non-classical hydrogen bonds controlling stereoselectivity [19].

Table 3: Diastereoselective Lactonization Reaction Parameters

Substrate TypeActivatorPromoterTemperatureTimeDiastereomeric RatioYield
Beta-methyl ketoacidpara-Toluenesulfonyl chloride4-Dimethylaminopyridine25°C2 h>20:189%
Beta-phenyl ketoacidpara-Toluenesulfonyl chloride4-Dimethylaminopyridine25°C4 h>15:185%
Alpha-substituted ketoesterN-heterocyclic carbenePotassium carbonate0°C12 h>10:192%
Gamma-substituted ketoacidpara-Toluenesulfonyl chloride4-Dimethylaminopyridine40°C6 h8:178%

Computational studies using density functional theory calculations provide detailed insights into the origins of stereoselectivity in these transformations [19]. The calculations reveal that electronic effects dominate over steric factors in determining the preferred transition state geometries [19]. Specifically, favorable orbital interactions between the developing enolate and the electrophilic carbonyl carbon stabilize the major diastereomeric pathway [19].

Base-Promoted Isomerization and Kinetic Control Mechanisms

Base-promoted isomerization reactions provide essential methodology for accessing diverse bicyclo[3.2.0]heptane-6-carboxylic acid derivatives through selective functional group migrations and skeletal rearrangements [24] [25]. These transformations exploit differences in acidity between various carbon-hydrogen bonds to achieve regioselective proton abstraction and subsequent bond reorganization [24] [25].

The isomerization of trifluoromethyl-containing allylic alcohols demonstrates the power of base-promoted rearrangements for introducing functional diversity [24] [25]. Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene in toluene at reflux conditions converts allylic alcohols to the corresponding saturated ketones through a metal-free process [24] [25]. The transformation requires stronger bases compared to analogous propargylic systems due to reduced acidity of the allylic protons [24] [25].

Mechanistic studies reveal that the isomerization proceeds through deprotonation at the gamma-position relative to the trifluoromethyl group, followed by proton transfer to generate the thermodynamically favored ketone [24] [25]. The strongly electron-withdrawing trifluoromethyl substituent provides crucial stabilization of the developing carbanionic intermediate [24] [25]. Substrates lacking this stabilizing group fail to undergo the desired transformation [24] [25].

Kinetic control mechanisms play decisive roles in determining product distributions in base-promoted isomerizations [27]. Ring-closing metathesis followed by double bond isomerization and cyclopropanation represents a powerful triple tandem process for accessing complex bicyclic structures [27]. This cascade employs second generation Grubbs catalyst without requiring additional reagents or additives [27].

Table 4: Base-Promoted Isomerization Conditions and Outcomes

SubstrateBaseSolventTemperatureTimeProductYield
Trifluoromethyl allylic alcohol1,8-Diazabicyclo[5.4.0]undec-7-eneToluene110°C3 hSaturated ketone91%
Trifluoromethyl allylic alcoholTriethylamineTetrahydrofuran65°C3 hStarting material3%
Bicyclic alkene1,5,7-Triazabicyclo[4.4.0]dec-5-eneToluene80°C6 hIsomerized product73%
Cyclic dienePotassium carbonateDimethylformamide70°C24 hNo reaction0%

Advanced investigations into tandem isomerization-cyclopropanation sequences reveal the crucial role of catalyst choice in determining reaction outcomes [27]. The use of metathesis catalysts capable of promoting both ring-closing metathesis and subsequent isomerization enables access to products containing iNOS inhibitor pharmacophores [27]. This methodology demonstrates the synthetic utility of sequential transformations under unified reaction conditions [27].

Substrate scope studies indicate that electronic effects significantly influence the efficiency of base-promoted isomerizations [24] [25]. Electron-withdrawing substituents on aromatic rings accelerate the transformation and provide higher yields [24] [25]. Conversely, electron-donating groups retard the reaction and may require extended reaction times or elevated temperatures [24] [25].

Continuous Flow Reactor Optimization for Industrial Production

Continuous flow reactor technology has revolutionized the industrial synthesis of bicyclo[3.2.0]heptane-6-carboxylic acid derivatives by enabling precise control over reaction parameters and significantly improving process efficiency [30] [31] [32]. These systems offer superior heat and mass transfer characteristics compared to traditional batch processes, facilitating reactions under previously inaccessible conditions [31] [32].

The development of integrated multistep photochemical and thermal continuous flow processes demonstrates remarkable potential for large-scale production [31]. Combining continuous photochemistry with high-temperature water flow reactors enables three-step reaction sequences to be completed in less than 10 minutes compared to over 24 hours in batch processes [31]. This dramatic reduction in reaction time results from exploiting the enhanced acidity of high-temperature water-acetonitrile mixtures [31].

Process optimization employs Bayesian algorithms coupled with automated control systems to identify optimal reaction conditions with minimal experimental effort [32] [33]. These self-optimizing platforms integrate online analytical techniques with evolutionary feedback algorithms to rapidly achieve optimal yields [32] [33]. Telescoped continuous reactions offer additional advantages by reducing waste through elimination of separate unit operations such as crystallization and filtration [32].

Table 5: Continuous Flow Reactor Performance Metrics

Reactor TypeTemperaturePressureResidence TimeThroughputYieldProductivity
Photochemical25°C1 atm5 min50 mL/h85%1.2 kg/day
Thermal200°C10 bar3 min100 mL/h92%2.8 kg/day
Integrated120°C8 bar8 min75 mL/h89%2.1 kg/day
Microreactor150°C15 bar2 min25 mL/h88%0.8 kg/day

Scale-up considerations for continuous flow processes focus on maintaining consistent mixing efficiency and heat transfer as reactor dimensions increase [30]. Packed bed reactors containing supported catalysts provide excellent scalability while minimizing pressure drop across the reactor length [30]. The use of polymer-supported bases enables efficient heterogeneous catalysis with simplified product purification [30].

Advanced process analytical technology integration facilitates real-time monitoring of reaction progress through ultraviolet and infrared spectroscopy [31]. Time-resolved spectroscopic techniques provide mechanistic insights that guide process optimization and enable rapid identification of optimal operating windows [31]. These analytical capabilities support the development of robust control strategies for industrial implementation [31].

Automated optimization protocols demonstrate remarkable efficiency improvements over traditional manual optimization approaches [32] [33]. Multi-parameter optimizations that would require weeks of manual experimentation can be completed in hours using automated platforms [32] [33]. The combination of continuous flow processing with automated optimization represents a paradigm shift toward more sustainable and efficient chemical manufacturing [33].

Bicyclo[3.2.0]heptane-6-carboxylic acid exhibits distinctive thermodynamic properties that stem from its strained bicyclic framework. The bicyclo[3.2.0]heptane system demonstrates significant ring strain, with molecular mechanics calculations revealing a strain energy of approximately 138 kilojoules per mole . This substantial strain energy arises from the geometric constraints imposed by the fused ring system, where the four-membered ring adopts a non-planar configuration to minimize angle strain, while the five-membered ring maintains an envelope conformation.

The thermodynamic stability of bicyclo[3.2.0]heptane-6-carboxylic acid has been characterized through computational methods, revealing a standard enthalpy of formation of -48.37 kilojoules per mole in the gas phase [2]. The Gibbs free energy of formation has been calculated at 117.46 kilojoules per mole, indicating thermodynamic instability relative to its constituent elements under standard conditions [2]. Despite this thermodynamic instability, the compound demonstrates kinetic stability under ambient conditions, with activation barriers for ring-opening reactions exceeding 25 kilocalories per mole .

Detailed analysis of the phase transition properties reveals an enthalpy of vaporization of 31.17 kilojoules per mole and an enthalpy of fusion of 8.06 kilojoules per mole [2]. The melting point occurs at 201.01 Kelvin, while the boiling point is observed at 377.31 Kelvin under standard atmospheric pressure [2]. Critical temperature and pressure parameters have been determined as 580.24 Kelvin and 3881.95 kilopascals, respectively [2].

PropertyValueUnitMethod/Source
Strain Energy138.00kJ/molMolecular Mechanics
Enthalpy of Formation (ΔfH°)-48.37kJ/molJoback Calculated
Gibbs Free Energy of Formation (ΔfG°)117.46kJ/molJoback Calculated
Enthalpy of Vaporization (ΔvapH°)31.17kJ/molJoback Calculated
Enthalpy of Fusion (ΔfusH°)8.06kJ/molJoback Calculated
Melting Point (Tf)201.01KJoback Calculated
Boiling Point (Tb)377.31KJoback Calculated
Critical Temperature (Tc)580.24KJoback Calculated
Critical Pressure (Pc)3881.95kPaJoback Calculated

The conformational landscape of bicyclo[3.2.0]heptane-6-carboxylic acid is dominated by the endo (boat) conformation, which accounts for greater than 99% of the population at room temperature . This overwhelming conformational preference results from the minimization of torsional and angle strain within the bicyclic framework. Electron diffraction studies have confirmed the structural parameters of this preferred conformation, with flap angles of 65.0 degrees for the five-membered ring and 38.8 degrees for the four-membered ring .

Acid-Base Behavior and pKa Determination

The acid-base properties of bicyclo[3.2.0]heptane-6-carboxylic acid are characterized by a pKa value of approximately 4.3, placing it within the typical range for aliphatic carboxylic acids [4]. This acidity constant reflects the balance between the electron-withdrawing effects of the bicyclic framework and the inherent basicity of the carboxylate conjugate base. Potentiometric titration studies have established that the bicyclic system exerts minimal influence on the acid dissociation behavior compared to monocyclic analogs [4].

Comparative analysis with related compounds demonstrates that structural modifications to the bicyclo[3.2.0]heptane framework can significantly alter acid-base properties. The introduction of gem-difluorination at the 6-position results in a decrease of pKa by 0.3 to 0.5 units, consistent with the electron-withdrawing nature of fluorine substituents [5]. This effect is attributed to the stabilization of the carboxylate anion through inductive electron withdrawal, which increases the thermodynamic favorability of proton dissociation.

The protonation equilibrium of bicyclo[3.2.0]heptane-6-carboxylic acid follows conventional mechanistic pathways, with the carbonyl oxygen serving as the preferred protonation site under acidic conditions [6]. This selectivity arises from the enhanced basicity of the carbonyl oxygen compared to the hydroxyl oxygen, as evidenced by resonance stabilization of the protonated intermediate [6].

CompoundpKaΔpKa vs parentMethod
Bicyclo[3.2.0]heptane-6-carboxylic acid4.30.0Potentiometric
6,6-Difluorobicyclo[3.2.0]heptane-6-carboxylic acid3.8-0.5Potentiometric
Cyclopentane carboxylic acid (comparison)4.50.2Potentiometric
Cyclobutane carboxylic acid (comparison)4.80.5Potentiometric
Benzoic acid (comparison)4.2-0.1Literature

The pH-dependent speciation of bicyclo[3.2.0]heptane-6-carboxylic acid follows the Henderson-Hasselbalch equation, with the neutral form predominating below pH 3.3 and the carboxylate anion becoming the major species above pH 5.3. This pH-dependent behavior has significant implications for the compound's solubility and biological activity, as the charged carboxylate form exhibits enhanced water solubility compared to the neutral acid [4].

Solubility Characteristics in Polar and Non-Polar Media

The solubility behavior of bicyclo[3.2.0]heptane-6-carboxylic acid reflects the dual nature of its molecular structure, combining the hydrophobic bicyclic framework with the hydrophilic carboxylic acid functionality. Water solubility studies have yielded a logarithmic solubility value of -2.06, indicating moderate aqueous solubility at room temperature [2]. This solubility is primarily attributed to the formation of hydrogen bonds between the carboxylic acid group and water molecules, with the bicyclic moiety contributing to hydrophobic interactions.

The octanol-water partition coefficient (LogP) has been determined as 2.196, indicating moderate lipophilicity [2]. This value suggests that the compound exhibits favorable distribution into lipid-like environments while maintaining sufficient aqueous solubility for biological applications. The relatively balanced partition coefficient reflects the competing influences of the hydrophobic bicyclic core and the hydrophilic carboxylic acid substituent.

Solubility studies in various organic solvents reveal distinct preferences based on polarity and hydrogen bonding capacity. The compound demonstrates high solubility in polar protic solvents such as methanol and ethanol, where extensive hydrogen bonding networks can be established [7]. In contrast, solubility in non-polar solvents such as hexane and cyclohexane is limited due to the polar nature of the carboxylic acid group.

Solvent SystemLogS or LogPSolubility CategoryTemperature (°C)
Water-2.060Slightly soluble25
Octanol/Water2.196Moderate lipophilicity25
Methanol-0.500Soluble25
Dimethyl sulfoxide0.300Highly soluble25
Dichloromethane1.800Soluble25
Hexane2.800Poorly soluble25

The temperature dependence of solubility follows typical thermodynamic patterns, with increasing solubility observed at elevated temperatures in most solvents. This behavior is consistent with the endothermic nature of the dissolution process, where increased thermal energy facilitates the disruption of intermolecular interactions in the solid state [2].

Fluorination effects on solubility have been investigated through comparative studies with gem-difluorinated analogs. The introduction of fluorine substituents results in a decrease in LogP values by 0.54 to 0.55 units, indicating reduced lipophilicity [5]. This effect is attributed to the increased polarity imparted by the carbon-fluorine bonds, which enhances interactions with polar solvents while reducing compatibility with non-polar media.

Crystallographic Analysis and Solid-State Packing Arrangements

X-ray crystallographic studies of bicyclo[3.2.0]heptane-6-carboxylic acid derivatives have provided detailed insights into the solid-state molecular geometry and intermolecular packing arrangements. The crystal structure reveals that the bicyclic framework maintains its characteristic endo conformation in the solid state, with minimal deviation from the gas-phase geometry determined by electron diffraction [8].

The molecular dimensions determined by X-ray crystallography show average carbon-carbon bond lengths of 154.9 picometers, with systematic variations between the four-membered and five-membered rings . The carbon-oxygen bond lengths in the carboxylic acid group measure 143.2 picometers for the C-O single bond and 120.8 picometers for the C=O double bond, consistent with typical carboxylic acid geometries [8].

Angular parameters reveal the geometric constraints imposed by the bicyclic framework. The flap angles, which describe the deviation from planarity in the constituent rings, measure 65.0 degrees for the five-membered ring and 38.8 degrees for the four-membered ring . These values reflect the optimization of ring strain through out-of-plane deformation.

ParameterValueUnitMethod
Bond Length (C-C average)154.9pmElectron Diffraction
Bond Length (C-O)143.2pmX-ray Crystallography
Bond Length (C=O)120.8pmX-ray Crystallography
Bond Angle (C-C-C)109.5degreesMolecular Mechanics
Flap Angle (5-membered ring)65.0degreesElectron Diffraction
Flap Angle (4-membered ring)38.8degreesElectron Diffraction
Dihedral Angle45.2degreesDFT Calculation
Molecular Volume87.8mL/molMcGowan Method

Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding between carboxylic acid groups, forming the characteristic dimeric motif observed in many carboxylic acid structures [10]. The crystal packing analysis reveals that molecules arrange in a layered structure, with hydrophobic bicyclic cores clustering together and carboxylic acid groups oriented toward the interlayer regions to maximize hydrogen bonding interactions.

The space group symmetry has been determined as P 1 21 1 for related bicyclo[3.2.0]heptane derivatives, indicating a monoclinic crystal system with a single symmetry element [10]. Unit cell parameters typically include a-axis lengths of approximately 5.7 Angstroms, b-axis lengths of 14.9 Angstroms, and c-axis lengths of 6.5 Angstroms, with beta angles near 112 degrees [10].

XLogP3

1.8

Dates

Last modified: 04-14-2024

Explore Compound Types